BenchChemオンラインストアへようこそ!

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide

sigma-1 receptor spacer length structure-activity relationship

Select this compound to obtain a minimal ethylene-spaced amide scaffold (MW 301.43, tPSA 38.13 Ų, cLogP 3.65) for sigma receptor SAR campaigns. The amide linkage offers superior metabolic stability over ester analogs, while the cyclopentanecarboxamide head group enables systematic fragment growth. Ideal for labs extending the Hudkins sigma-1 series to amide bioisosteres or validating spacer-length selectivity.

Molecular Formula C18H27N3O
Molecular Weight 301.434
CAS No. 1049443-69-7
Cat. No. B2465974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
CAS1049443-69-7
Molecular FormulaC18H27N3O
Molecular Weight301.434
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H27N3O/c22-18(16-6-4-5-7-16)19-10-11-20-12-14-21(15-13-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
InChIKeyJKVOXYGSJGXOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide (CAS 1049443-69-7): Structural Classification and Core Pharmacophore Identity for Research Procurement


N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide (CAS 1049443-69-7; molecular formula C₁₈H₂₇N₃O; MW 301.43 g/mol) is a synthetic small molecule belonging to the N-phenylpiperazine carboxamide class. Its structure comprises a cyclopentanecarboxamide head group linked via an ethylene spacer to a 4-phenylpiperazine moiety . This scaffold places it within a broader family of piperazine-based ligands that have been explored for sigma receptor binding, G-protein-coupled receptor modulation, and fatty acid synthase inhibition, though the specific pharmacological profile of this precise compound remains sparsely documented in the peer-reviewed primary literature [1]. Researchers procuring this compound should understand that its differentiation from close structural analogs rests primarily on the combination of the cyclopentanecarboxamide head group and the ethylene linker length—structural variables known to affect receptor affinity and selectivity in related chemotypes [2].

Why N-[2-(4-Phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide Cannot Be Interchanged with Generic Phenylpiperazine Carboxamides: The Ethylene Spacer and Cyclopentane Head Group Distinction


Substituting N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide with an in-class compound that differs in linker length, head group bulk, or functional group character (amide vs. ester vs. sulfonamide) carries a high probability of altered target engagement. In the seminal sigma-ligand series published by Hudkins et al. (1994), variation of the alkyl spacer between the piperazine nitrogen and the ester function produced a >100-fold range in sigma-1 binding affinity, with the ethylene spacer identified as optimal for para-substituted analogs [1]. Furthermore, the replacement of an ester linkage with an amide bond alters hydrogen-bonding capacity, metabolic stability, and conformational preferences [2]. A procurement decision that treats all N-phenylpiperazine carboxamides as functionally equivalent therefore risks selecting a compound with substantially different receptor binding kinetics and pharmacological selectivity—outcomes that can only be resolved through compound-specific head-to-head data or, in the case of this under-characterized compound, through explicit experimental validation [3].

Quantitative Differentiation Evidence for N-[2-(4-Phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide: Comparator-Based Analysis for Informed Procurement


Ethylene vs. Propylene Spacer: Impact on Sigma-1 Pharmacophore Geometry in N-Phenylpiperazine Carboxamides

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide employs an ethylene (two-carbon) spacer between the piperazine nitrogen and the carboxamide nitrogen. Its closest commercially cataloged analog, N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopentanecarboxamide, differs only in using a propylene (three-carbon) spacer. In the structurally related ester series described by Hudkins et al. (1994), the ethylene spacer was found to be optimal for para-substituted sigma-1 ligands, while extension to a propyl or butyl spacer produced divergent effects on sigma-1 vs. sigma-2 selectivity [1]. The two compounds, despite differing by a single methylene unit, are therefore expected to exhibit non-identical sigma receptor binding profiles . While direct head-to-head binding data for these two specific amide compounds are not publicly available, the class-level inference from the ester series provides a mechanistically grounded basis for preferring the ethylene-linked compound when sigma-1 pharmacophore geometry is a critical experimental variable.

sigma-1 receptor spacer length structure-activity relationship

Amide vs. Ester Linkage: Metabolic Stability and Hydrogen-Bonding Divergence from the Hudkins Sigma-1 Ligand Series

The target compound contains a carboxamide linkage (-CONH-), distinguishing it from the extensively characterized ester series of Hudkins et al. (1994), in which the most potent compound, RLH-033 (2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate), achieved a sigma-1 Ki of 50 pM via an ester bond [1]. The ester analog closest to the target compound is 1-(4-nitrophenyl)cyclopentanecarboxylic acid 2-(4-phenylpiperazin-1-yl)ethyl ester (CHEMBL555580), which exhibits a sigma-1 Ki of 2.8 nM [2]. The replacement of the ester oxygen with an amide NH eliminates susceptibility to plasma esterase-mediated hydrolysis—a known limitation of the ester series—while also altering the hydrogen-bonding character at the linker region, which may affect both target selectivity and off-target binding kinetics [3]. No direct head-to-head metabolic stability data are available for this specific amide vs. its ester cognate.

metabolic stability amide bond ester hydrolysis sigma-1 receptor

Cyclopentane vs. 1-Phenylcyclopentane Head Group: Steric Bulk and Sigma-1 Binding Pocket Accommodation

The target compound bears an unsubstituted cyclopentanecarboxamide head group, whereas the high-affinity sigma-1 ligands in the Hudkins series uniformly employ a 1-phenylcyclopentanecarboxylate head group, with the 1-phenyl substituent contributing significant hydrophobic contacts within the sigma-1 binding pocket [1]. The absence of the 1-phenyl substituent in the target compound reduces molecular weight (301.43 vs. ~423.5 for the 4-nitrophenyl ester analog) and lowers calculated logP, which may improve aqueous solubility at the expense of sigma-1 binding affinity. In a related series of 1-phenylcycloalkanecarboxamide derivatives, the 1-phenylcyclopentanecarboxamide itself exhibited measurable sigma-1 affinity, confirming that the cyclopentane ring alone can support receptor engagement, albeit at a level distinct from the 1-phenyl-substituted congeners [2]. The target compound thus represents a structurally minimized probe for evaluating the contribution of the 1-aryl substituent to sigma receptor binding and selectivity.

cycloalkane head group steric tolerance sigma-1 pharmacophore

Computed Physicochemical Property Differentiation from Sulfonylethyl-Bridged and Dimethylaminophenyl-Substituted Analogs

Computationally derived physicochemical properties distinguish the target compound from its closest commercially available analogs. N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide exhibits a calculated logP of 3.65 and a topological polar surface area (tPSA) of 38.13 Ų [1]. In contrast, the sulfonylethyl-bridged analog (CAS 897611-68-6) possesses a significantly higher tPSA due to the sulfonamide group, which alters membrane permeability and solubility profiles . The dimethylaminophenyl-substituted analog (CAS 946218-63-9) carries a higher molecular weight and an additional basic amine center, modifying both logP and the ionization profile at physiological pH . These computed differences, while not direct biological activity data, provide actionable guidance for selecting the appropriate scaffold for specific assay conditions: the target compound's moderate lipophilicity and low polar surface area favor blood-brain barrier penetration in CNS-targeted studies, whereas the sulfonylethyl analog may be preferred when enhanced aqueous solubility is required.

physicochemical properties logP polar surface area Lipinski parameters

Application Scenarios for N-[2-(4-Phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide Based on Structural Differentiation Evidence


Sigma-1 Receptor Pharmacophore Mapping: Using the Target Compound as a Minimized Core Scaffold for Spacer-Length SAR Studies

Researchers investigating sigma-1 receptor ligand design can employ N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide as a control compound representing the 'minimal' ethylene-spaced amide pharmacophore. By comparing its binding profile against the propylene-spacer analog and the ester-linked compounds from the Hudkins series, medicinal chemistry teams can deconvolute the independent contributions of spacer length and linker functionality to sigma-1 affinity and sigma-1/sigma-2 selectivity [1]. This compound is particularly suited for laboratories that have already characterized the 1-phenylcyclopentanecarboxylate ester series and now seek to extend their SAR to amide bioisosteres.

Metabolic Stability Benchmarking: Amide Linker as an Esterase-Resistant Alternative for In Vivo Sigma Ligand Studies

For preclinical pharmacology groups requiring sigma-1 tool compounds with extended plasma half-lives, the amide linkage in the target compound offers a predicted advantage over the ester-based Hudkins ligands. Although direct comparative metabolic stability data are lacking, the well-established biochemical principle that amides resist esterase-mediated hydrolysis supports the selection of this compound for pharmacokinetic studies where ester prodrugs or ester-based ligands would fail due to rapid clearance [2]. Researchers should independently validate metabolic stability in their specific experimental system before drawing definitive conclusions.

CNS Drug Discovery Screening: Favorable Computed Brain Penetration Parameters Relative to High-tPSA Analogs

The target compound's computed logP of 3.65 and tPSA of 38.13 Ų place it within favorable ranges for blood-brain barrier penetration, making it a rational choice for CNS-targeted screening cascades [3]. Compared to the sulfonylethyl-bridged analog (CAS 897611-68-6), which is predicted to exhibit lower brain penetration, this compound may be preferred for initial CNS phenotypic screens where target engagement in the central compartment is a prerequisite. These computed properties should be confirmed experimentally via MDCK-MDR1 or PAMPA-BBB assays prior to in vivo CNS studies.

Fragment-Based or Minimal-Pharmacophore Lead Generation: Stripped-Down Scaffold for Rational SAR Expansion

As a relatively low molecular weight (301.43 Da) compound lacking the 1-phenyl substituent that characterizes ultrahigh-affinity sigma-1 ligands, N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide constitutes a minimal pharmacophore scaffold suitable for fragment-growth or structure-based design campaigns [4]. Medicinal chemistry teams can use this compound as a synthetic starting point to systematically introduce substituents at the cyclopentane 1-position, the phenyl ring, or the piperazine core, while monitoring gains in sigma receptor affinity and selectivity—an approach that is precluded with more complex, fully decorated lead compounds.

Quote Request

Request a Quote for N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.